molecular formula C23H20N4O3 B2965448 benzyl 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate CAS No. 1105239-87-9

benzyl 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate

Cat. No.: B2965448
CAS No.: 1105239-87-9
M. Wt: 400.438
InChI Key: NWZQVRDQBJYDCH-UHFFFAOYSA-N
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Description

Benzyl 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazinone core substituted with a cyclopropyl group at position 4, a phenyl group at position 1, and a benzyl ester moiety linked via a methylene group. The benzyl ester group may serve as a prodrug element, enhancing bioavailability through controlled hydrolysis .

Properties

IUPAC Name

benzyl 2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c28-20(30-15-16-7-3-1-4-8-16)14-26-23(29)22-19(21(25-26)17-11-12-17)13-24-27(22)18-9-5-2-6-10-18/h1-10,13,17H,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZQVRDQBJYDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=CC=C4)CC(=O)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of benzyl 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate involves multi-step synthesis

Industrial Production Methods

Industrial production could involve optimizing these synthesis steps to maximize yield and purity. This often includes refining reaction conditions such as temperature, solvents, catalysts, and purification methods.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound might undergo oxidation at various points, particularly affecting the cyclopropyl or phenyl groups.

  • Reduction: Reduction reactions could potentially target the pyrazolo[3,4-d]pyridazin ring.

  • Substitution: Common in the aromatic phenyl ring, electrophilic or nucleophilic substitutions can occur.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate or chromium trioxide.

  • Reduction: Hydrogenation with palladium on carbon or lithium aluminum hydride.

  • Substitution: Halogenating agents for electrophilic substitution or alkali metals for nucleophilic substitution.

Major Products

The products depend on the specific reactions but could include hydroxyl derivatives, reduced pyrazolo[3,4-d]pyridazin analogs, and various substituted aromatic compounds.

Scientific Research Applications

Benzyl 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate has numerous applications:

  • Chemistry: Used as an intermediate in organic synthesis.

  • Medicine: Research into therapeutic agents, particularly in designing inhibitors for specific biological pathways.

  • Industry: Could be explored for materials science applications given its structural properties.

Mechanism of Action

The exact mechanism by which benzyl 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate exerts its effects involves interactions with molecular targets in biological systems. Its action could involve binding to enzymes or receptors, influencing pathways critical for cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrazolo-Pyridazine/Pyridinone Family

Compound A : 3-(4-Chlorophenyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (from )
  • Core Structure: Pyrazolo[3,4-b]pyridinone (six-membered ring with one nitrogen).
  • Substituents : 4-Chlorophenyl (electron-withdrawing group) and methyl at position 3.
  • Synthesis : Condensation of pyrazol-5-amine with ethyl acetoacetate under reflux in acetic acid (28 hours) .
  • Key Differences: The target compound features a pyridazine ring (two nitrogens) instead of pyridinone (one nitrogen), altering electronic properties and hydrogen-bonding capacity. Cyclopropyl substitution (electron-neutral/donating) vs. 4-chlorophenyl (electron-withdrawing) influences reactivity and target binding .
Compound B : (Z)-Ethyl 2-{5-[(2-Benzylidene-3-oxo-2,3-dihydrobenzo[b][1,4]oxepin-6-yl)amino]methyl}pyrrolo[2,3-d][1,4]oxepin-6(7H)-yl]acetate (from )
  • Core Structure : Pyrrolo-oxepin fused system with benzylidene and ester groups.
  • Key Structural Features :
    • Bond lengths (e.g., C–O: 1.383 Å, C–N: 1.394 Å) and angles (e.g., C–C–C: 119.7°) indicate planar conformations critical for stacking interactions .
  • Comparison :
    • The target compound’s ester group (C=O bond length ~1.21 Å typical) may exhibit similar hydrolytic stability.
    • Pyridazine’s dual nitrogen atoms vs. pyrrolo-oxepin’s single nitrogen and oxygen alter solubility and metabolic pathways .

Ester-Containing Analogues

Compound C : Benzyl Acetate (CAS 140-11-4, from )
  • Properties :
    • Low molecular weight (150.17 g/mol), boiling point 95°C, and acute oral LD50 >2000 mg/kg .
    • Chronic aquatic toxicity (H412) due to ester hydrolysis .
  • Comparison :
    • The target compound’s complex structure (higher molecular weight, ~400–450 g/mol estimated) reduces volatility but increases lipophilicity.
    • Benzyl ester hydrolysis in vivo may release acetic acid derivatives, similar to benzyl acetate, but with slower kinetics due to steric hindrance .

Functional Implications

  • Ester Hydrolysis : The benzyl ester in the target compound is expected to hydrolyze slower than benzyl acetate (Compound C) due to steric protection by the heterocyclic core .

Biological Activity

Benzyl 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its biological effects, focusing on its antitumor properties and mechanisms of action.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C₁₈H₁₈N₄O₂
  • Molecular Weight : 338.36 g/mol

The structure features a pyrazolo[3,4-d]pyridazine core, which is known for its diverse biological activities, including antitumor effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazolo derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

Key Findings :

  • Inhibition of Dihydrofolate Reductase (DHFR) : The compound has been shown to inhibit DHFR, an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition leads to reduced proliferation of cancer cells, similar to the mechanism of methotrexate, a well-known chemotherapeutic agent .
  • Induction of Apoptosis : Flow cytometry analyses demonstrated that treatment with this compound induces apoptosis in MCF-7 breast cancer cells by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Arrest : The compound causes cell cycle arrest at the S-phase, preventing further cell division and promoting cell death in cancerous cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the cyclopropyl group and the pyrazolo moiety enhances its interaction with biological targets, leading to improved potency compared to other derivatives.

Data Table: Biological Activity Overview

Activity Observation Reference
DHFR InhibitionSignificant inhibition observed (IC50 = 1.83 µM)
Apoptosis InductionIncreased expression of Bax; decreased Bcl-2
Cell Cycle ArrestS-phase arrest in MCF-7 cells

Case Studies

A notable study evaluated several pyrazolo derivatives for their antitumor activity against methotrexate-resistant cancer cell lines. Among these compounds, this compound exhibited superior efficacy in inhibiting tumor growth and inducing apoptosis compared to traditional treatments .

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